1-(Thiazol-2-yl)propan-1-amine
Overview
Description
“1-(Thiazol-2-yl)propan-1-amine” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The molecular formula of this compound is C6H10N2S .
Synthesis Analysis
A simple and highly efficient procedure for the synthesis of novel thiazol-2-amines, via Mannich reaction with secondary amines, has been described . The reaction condition and yields involve dry C2H5OH, KSCN, HCl, Reflux, 1–2 h at 60 °C, yield: 80–90%, among other steps .Molecular Structure Analysis
The thiazole ring is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Thiazol-2-yl)propan-1-amine” include a molecular formula of C6H10N2S and an average mass of 142.222 Da .Scientific Research Applications
Pharmaceutical and Biological Activities
Thiazoles and their derivatives have been found to exhibit a wide range of pharmaceutical and biological activities . They are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Thiazoles have been used in the synthesis of various drugs, including antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .
Industrial Applications
Thiazoles have found applications in different industrial fields. They are used in the production of rubber, as vulcanization accelerators . They are also used in the manufacture of dyes, pigments, and photosensitizers .
Chemical Reactions
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride, a compound similar to 1-(Thiazol-2-yl)propan-1-amine, can be used as a catalyst in various chemical reactions.
Potential Drug Candidate
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride, a compound similar to 1-(Thiazol-2-yl)propan-1-amine, can be used as a potential drug candidate for the treatment of various diseases.
Catalyst in Chemical Reactions
1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride can also be used as a catalyst in various chemical reactions.
Probe for Biological Systems
This compound can be used as a potential probe for the study of biological systems.
Chemical Synthesis
1-(Thiazol-2-yl)propan-1-amine can be used in the synthesis of other complex organic compounds . The specific methods of synthesis would depend on the target compound.
Biological Probes
Compounds similar to 1-(Thiazol-2-yl)propan-1-amine can be used as probes in biological systems. They can help in understanding the function of various biological processes.
Antibacterial and Antimycobacterial Activities
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial .
Anti-inflammatory and Antitumor Activities
These compounds also show anti-inflammatory, antitumor activities .
properties
IUPAC Name |
1-(1,3-thiazol-2-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGZPHYTHVAUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CS1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazol-2-yl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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